(5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-4,6-dione structure, followed by the introduction of the bromophenyl and chlorophenyl groups. Common reagents used in these reactions include bromine, chlorine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions usually occur under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.
Domiphen bromide: Another structurally related compound, known for its use in disinfectants and antiseptics.
Uniqueness
(5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O2S/c18-11-2-1-3-13(9-11)21-16(23)14(15(22)20-17(21)24)8-10-4-6-12(19)7-5-10/h1-9H,(H,20,22,24)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYQGYOQVUVQFZ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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